Alkyne Spacer Length: But-3-yn-1-yl (C3) vs. Prop-2-yn-1-yl (C2) Linker Determines Spatial Reach in Bioconjugation
The target compound employs a but-3-yn-1-yl spacer, which inserts two sp³-hybridized methylene units between the amide nitrogen and the terminal alkyne, yielding a total N-to-alkyne through-bond distance of 4 bonds. The closest analog, N-(prop-2-yn-1-yl)-2-ethoxyacetamide (propargyl variant), has only a single methylene bridge (3-bond N-to-alkyne distance). This additional methylene unit extends the spatial reach of the alkyne by approximately 1.3–1.5 Å per C–C bond in an extended conformation, ~2.5–3.0 Å total, and introduces greater conformational flexibility (1 additional rotatable bond). The pharmacological relevance of the but-3-yn-1-yl spacer has been demonstrated in the context of GABA uptake inhibitors, where a nipecotic acid derivative bearing an N-but-3-yn-1-yl linker achieved pIC₅₀ values of 4.65 ± 0.05 (E-form) and 6.38 ± 0.04 (Z-form after photoirradiation) at mGAT1 [1]. Shorter spacers in the same study yielded lower potency, underscoring that linker length directly impacts target engagement. The target compound retains this validated spacer length while adding an ethoxyacetyl warhead, offering a differentiated spatial profile for structure-activity relationship (SAR) exploration .
| Evidence Dimension | Alkyne spacer length (N-to-alkyne through-bond count and estimated spatial reach) |
|---|---|
| Target Compound Data | But-3-yn-1-yl spacer: 4 bonds N→C≡CH; 2 sp³ methylene units; ~4.5–5.0 Å estimated N-to-alkyne terminal carbon distance in extended conformation |
| Comparator Or Baseline | N-(prop-2-yn-1-yl)-2-ethoxyacetamide (propargyl analog): 3 bonds N→C≡CH; 1 methylene unit; ~3.0–3.5 Å estimated reach |
| Quantified Difference | Δ = +1 rotatable bond; +1 methylene unit; estimated ~1.5–2.5 Å additional spatial reach; GABA inhibitor potency: but-3-yn-1-yl linker pIC₅₀ 6.38 ± 0.04 [1] |
| Conditions | Computational geometry estimation; biological validation from GABA transporter mGAT1 inhibition assay in HEK293 cells using nipecotic acid scaffolds with N-but-3-yn-1-yl linker [1] |
Why This Matters
For researchers designing bioconjugates, PROTACs, or chemical probes, linker length directly governs whether the terminal alkyne can reach an azide-tagged binding partner without steric clash; the but-3-yn-1-yl spacer provides a validated longer reach than propargyl, reducing the risk of failed conjugation due to insufficient spatial separation.
- [1] Lutz T, Wein T, Höfner G, Wanner KT. Development of New Photoswitchable Azobenzene Based γ-Aminobutyric Acid (GABA) Uptake Inhibitors with Distinctly Enhanced Potency upon Photoactivation. J Med Chem. 2018 Jul 26;61(14):6211-6235. doi:10.1021/acs.jmedchem.8b00629. PMID: 29924931. View Source
